

Gozanertinib's Interaction with the ATP-Binding Site: A Technical Guide

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Compound of Interest		
Compound Name:	Gozanertinib	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Gozanertinib** (also known as TQB3804) is an advanced, orally active, furanopyrimidine-based fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1] [2][3] It is designed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, which is often mediated by the EGFR C797S mutation.[3] This technical guide provides an in-depth analysis of **Gozanertinib**'s mechanism of action, focusing on its interaction with the ATP-binding site of EGFR. It includes a compilation of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: ATP-Competitive Inhibition

Gozanertinib functions as an ATP-competitive inhibitor, a common mechanism for small-molecule kinase inhibitors.[4][5] The catalytic activity of protein kinases depends on their ability to bind ATP and transfer a phosphate group to a substrate protein.[6][7] **Gozanertinib**'s furanopyrimidine structure is designed to occupy the highly conserved ATP-binding pocket within the kinase domain of EGFR.[1][8]

By lodging itself within this site, **Gozanertinib** physically obstructs the binding of ATP.[1][4] This blockage prevents the autophosphorylation of the EGFR receptor, which is the critical first step in activating downstream signaling cascades responsible for cell proliferation and survival.[2][9]



The interaction is stabilized by a combination of hydrogen bonds, covalent bonds, and hydrophobic interactions with the surrounding amino acid residues in the ATP pocket.[1] This potent and stable binding effectively shuts down the kinase's enzymatic function, leading to the inhibition of tumor growth in cancers driven by EGFR mutations.[2][10]

Targeting Resistance Mutations

A key feature of **Gozanertinib** is its efficacy against EGFR triple mutations, such as Del19/T790M/C797S and L858R/T790M/C797S.[2] The T790M "gatekeeper" mutation enhances ATP binding affinity, reducing the efficacy of first and second-generation TKIs.[11] Third-generation inhibitors like osimertinib overcome this by forming a covalent bond with Cys797.[11] However, the subsequent C797S mutation removes this cysteine anchor point, conferring resistance.[3] As a fourth-generation inhibitor, **Gozanertinib** is specifically designed to potently inhibit these C797S-mutant forms of EGFR, addressing a significant challenge in cancer therapy.[2][3]

Quantitative Inhibitory Profile

The potency of **Gozanertinib** has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the inhibitor required to reduce the target's activity by 50%.

Table 1: Gozanertinib Enzymatic Inhibition Data

This table summarizes the IC50 values of **Gozanertinib** against purified recombinant EGFR kinase domains with various mutations.



Target Enzyme	IC50 (nM)	Reference
EGFRWT (Wild-Type)	15	[1]
EGFRWT (Wild-Type)	1.07	[2][4]
EGFRL858R/T790M	48	[1]
EGFRL858R/T790M	0.19	[2][4]
EGFRd746-750/T790M	0.26	[2][4]
EGFRL858R/T790M/C797S	0.13	[2][4]
EGFRd746-750/T790M/C797S	0.46	[2][4]

Table 2: Gozanertinib Cellular Antiproliferative Activity

This table presents the IC50 or CC50 (half-maximal cytotoxic concentration) values from assays using various cancer cell lines, reflecting the inhibitor's ability to affect cell viability.

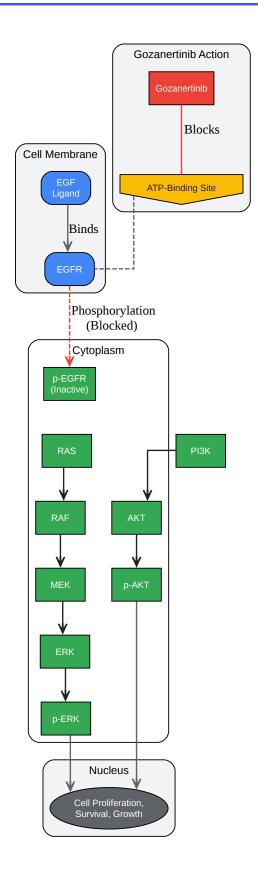
Cell Line	Relevant EGFR Mutation(s)	IC50 / CC50 (nM)	Reference
HCC827	EGFR exon 19 deletion	25	[1]
H1975	EGFRL858R/T790M	620	[1]
A431	EGFRWT (overexpressed)	1020	[1]
A431	EGFRWT	147	[2]
PC9	EGFR exon 19 deletion	45	[2]
Ba/F3	EGFRd746- 750/T790M/C797S	26.8	[2]
NCI-H1975	EGFRd746- 750/T790M/C797S	163	[2]



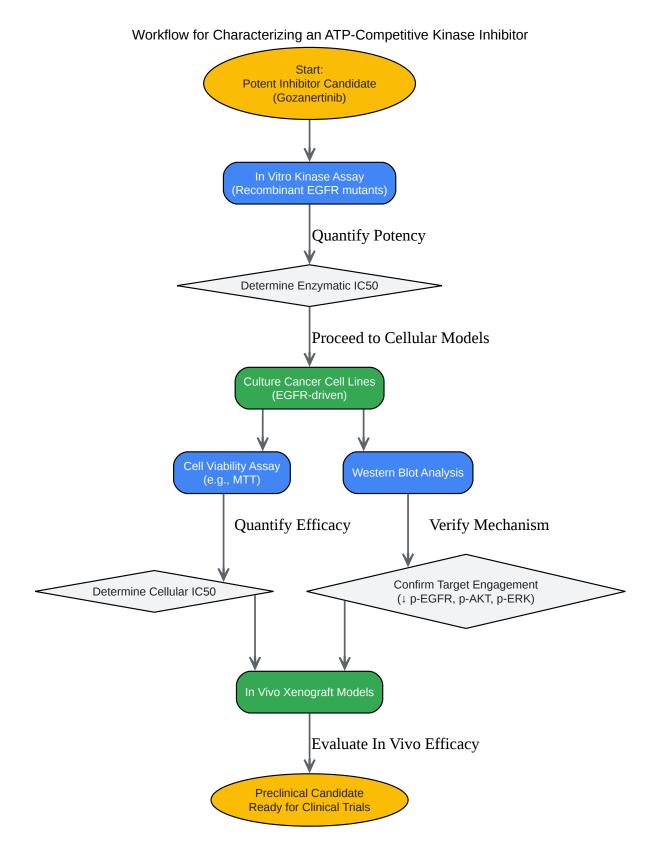
Inhibition of Downstream Signaling Pathways

Upon activation, EGFR initiates several downstream signaling cascades critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[9][12] By blocking EGFR autophosphorylation at the ATP-binding site, **Gozanertinib** prevents the activation of these pathways.[2] This is experimentally confirmed by observing a dosedependent reduction in the phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK) in tumor cells treated with the inhibitor.[2][13]









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